4-chloro-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[4-(AMINOSULFONYL)PHENYL]-4-FLUOROBENZAMIDE: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
N-[4-(AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE: This compound contains a mercapto group, which can influence its chemical properties and interactions with biological targets
The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN4O3S |
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Molecular Weight |
300.72 g/mol |
IUPAC Name |
4-chloro-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H9ClN4O3S/c11-8-5-13-15-9(8)10(16)14-6-1-3-7(4-2-6)19(12,17)18/h1-5H,(H,13,15)(H,14,16)(H2,12,17,18) |
InChI Key |
OAVXJODLUBWSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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